molecular formula C11H15F3O B14269588 4-Ethyl-2-(trifluoromethyl)octa-1,4-dien-3-one CAS No. 189028-40-8

4-Ethyl-2-(trifluoromethyl)octa-1,4-dien-3-one

Cat. No.: B14269588
CAS No.: 189028-40-8
M. Wt: 220.23 g/mol
InChI Key: XUALHJZITHVGRS-UHFFFAOYSA-N
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Description

4-Ethyl-2-(trifluoromethyl)octa-1,4-dien-3-one is an organic compound characterized by its unique molecular structure, which includes an ethyl group, a trifluoromethyl group, and a conjugated diene system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2-(trifluoromethyl)octa-1,4-dien-3-one typically involves multi-step organic reactions. One common approach is the alkylation of a suitable precursor with ethyl and trifluoromethyl groups under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum efficiency and yield. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-2-(trifluoromethyl)octa-1,4-dien-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-Ethyl-2-(trifluoromethyl)octa-1,4-dien-3-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Ethyl-2-(trifluoromethyl)octa-1,4-dien-3-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

  • 4-Methyl-2-(trifluoromethyl)octa-1,4-dien-3-one
  • 4-Ethyl-2-(difluoromethyl)octa-1,4-dien-3-one
  • 4-Ethyl-2-(trifluoromethyl)hepta-1,4-dien-3-one

Comparison: 4-Ethyl-2-(trifluoromethyl)octa-1,4-dien-3-one stands out due to its specific combination of ethyl and trifluoromethyl groups, which confer unique chemical and physical properties. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it distinct from its analogs.

Properties

CAS No.

189028-40-8

Molecular Formula

C11H15F3O

Molecular Weight

220.23 g/mol

IUPAC Name

4-ethyl-2-(trifluoromethyl)octa-1,4-dien-3-one

InChI

InChI=1S/C11H15F3O/c1-4-6-7-9(5-2)10(15)8(3)11(12,13)14/h7H,3-6H2,1-2H3

InChI Key

XUALHJZITHVGRS-UHFFFAOYSA-N

Canonical SMILES

CCCC=C(CC)C(=O)C(=C)C(F)(F)F

Origin of Product

United States

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